molecular formula C14H8ClF3N2O2 B1680083 1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B1680083
M. Wt: 328.67 g/mol
InChI Key: WYLYBVMNGZOYOH-UHFFFAOYSA-N
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Description

NS004 is a synthetic organic compound known for its role as a potassium channel activator. The compound has the chemical structure 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS004 involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-amino-5-trifluoromethylbenzimidazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of NS004 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: NS004 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

NS004 exerts its effects by activating large-conductance calcium-activated potassium channels (BK channels). The compound binds to specific sites on the channel, increasing its mean open time and decreasing intermittent time. This results in an increase in channel voltage and calcium sensitivity, leading to enhanced potassium efflux and cellular hyperpolarization . The molecular targets of NS004 include the BK channel subunits, which are involved in regulating the channel’s activity and response to calcium and voltage changes .

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLYBVMNGZOYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 3
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 6
1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

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